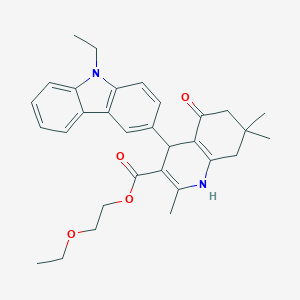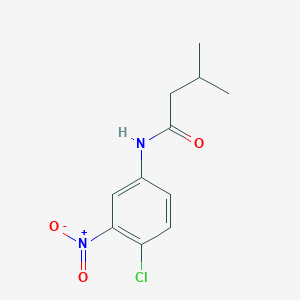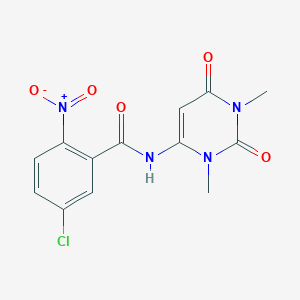![molecular formula C24H28N2O4S B444016 N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B444016.png)
N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE is a chemical compound with the molecular formula C24H28N2O4S and a molecular weight of 440.55 g/mol This compound is known for its unique structure, which includes an adamantane core, a sulfonyl group, and a methoxyaniline moiety
Preparation Methods
The synthesis of N1-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[(2-methoxyanilino)sulfonyl]phenylamine: This intermediate is synthesized by reacting 2-methoxyaniline with sulfonyl chloride under controlled conditions.
Formation of the adamantanecarboxamide: The intermediate is then reacted with 1-adamantanecarboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N~1~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE can be compared with other similar compounds, such as:
N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide: This compound has a similar structure but includes a pyrazole ring instead of an adamantane core.
N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1-methyl-1H-benzimidazole-1-carboxamide: This compound features a benzimidazole ring, offering different chemical and biological properties.
The uniqueness of N1-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE lies in its adamantane core, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H28N2O4S/c1-30-22-5-3-2-4-21(22)26-31(28,29)20-8-6-19(7-9-20)25-23(27)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-9,16-18,26H,10-15H2,1H3,(H,25,27) |
InChI Key |
DQTDZNODJYWWSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443933.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443934.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-3-bromo-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443935.png)
![3-chloro-N-(2-chloro-3-pyridinyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443936.png)
![Ethyl 2-[(3-ethoxy-4-isopropoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B443939.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-ethylpiperidin-1-yl)methanone](/img/structure/B443940.png)


![4-chloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide](/img/structure/B443949.png)
![Ethyl2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B443950.png)
![3-chloro-5-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443952.png)

![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-methoxybenzamide](/img/structure/B443954.png)
![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443956.png)
